molecular formula C16H17ClN4O4 B1619748 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol CAS No. 3025-41-0

2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol

Cat. No.: B1619748
CAS No.: 3025-41-0
M. Wt: 364.78 g/mol
InChI Key: JIPUSMUWJRCMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in the textile industry. The compound’s structure includes an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, while the other is connected to an imino and ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of chlorobenzene to form 2-chloro-4-nitroaniline. This intermediate undergoes diazotization with sodium nitrite in an acidic medium to form the diazonium salt. The diazonium salt is then coupled with 4-aminophenol to form the azo compound. Finally, the azo compound is reacted with ethanolamine to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: Widely used as a dye in the textile industry for coloring fabrics.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that can alter the redox state of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol:

    2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Another azo dye with similar applications.

Uniqueness

2,2’-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other azo dyes. The presence of the chloro and nitro groups enhances its stability and makes it suitable for various industrial applications.

Properties

CAS No.

3025-41-0

Molecular Formula

C16H17ClN4O4

Molecular Weight

364.78 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H17ClN4O4/c17-15-11-14(21(24)25)5-6-16(15)19-18-12-1-3-13(4-2-12)20(7-9-22)8-10-23/h1-6,11,22-23H,7-10H2

InChI Key

JIPUSMUWJRCMRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCO)CCO

Key on ui other cas no.

3025-41-0

Origin of Product

United States

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